molecular formula C9H9F2NO B8532500 4-(difluoromethoxy)-2,3-dihydro-1H-indole

4-(difluoromethoxy)-2,3-dihydro-1H-indole

Cat. No.: B8532500
M. Wt: 185.17 g/mol
InChI Key: FRDWVMFQCYPGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(difluoromethoxy)-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The preparation of 4-(difluoromethoxy)-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-6-fluorobenzaldehyde with appropriate reagents to introduce the difluoromethoxy group . The reaction conditions typically involve the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(difluoromethoxy)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. Major products formed from these reactions include tricyclic indole derivatives and azepinoindoles .

Scientific Research Applications

4-(difluoromethoxy)-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to multiple receptors, leading to various biological activities such as antiviral and anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

4-(difluoromethoxy)-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

4-(difluoromethoxy)-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H9F2NO/c10-9(11)13-8-3-1-2-7-6(8)4-5-12-7/h1-3,9,12H,4-5H2

InChI Key

FRDWVMFQCYPGDN-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=CC=C2)OC(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.722 mg of sodium cyanoborohydride is added to a solution of 1 g of 4-difluoromethoxy-1H-indole in 15 ml of trifluoroacetic acid, cooled to 0° C., and the stirring is continued for 3 hours. The reaction mixture is then concentrated under reduced pressure, treated with a concentrated sodium hydroxide solution, extracted with dichloromethane, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica column chromatography, elution being carried out with a mixture of heptane and ethyl acetate (20/80: v/v), so as to give 300 mg of 4-difluoromethoxy-2,3-dihydro-1H-indole in the form of a yellow oil, the characteristics of which are the following:
Quantity
0.722 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 10 g of 2-methyl-3-nitrophenol in 20 ml of N,N-dimethylformamide is added to a mixture of 23.4 g of sodium chlorodifluoroacetate and 22 g of potassium carbonate in 30 ml of N,N-dimethylformamide and 6 ml of water. The reaction mixture is then heated at 110° C. for 3 hours and left to stand for 16 hours, and then treated with a mixture of water and ethyl acetate. The organic phase is washed with 1N sodium hydroxide, water and a saturated sodium chloride solution, dried over magnesium sulfate, filtered, and concentrated under reduced pressure, so as to give the expected product in the form of a brown oil, used as it is in the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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